molecular formula C9H9NO3 B186491 7-Nitroisochroman CAS No. 444588-03-8

7-Nitroisochroman

Cat. No. B186491
M. Wt: 179.17 g/mol
InChI Key: YGESIJUSNLKASY-UHFFFAOYSA-N
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Description

7-Nitroisochroman is a chemical compound with the molecular formula C9H9NO3 . It is also known by other names such as 7-nitro-3,4-dihydro-1H-isochromene, 7-nitroisochromane, and has the CAS No.: 444588-03-8 .


Synthesis Analysis

The synthesis of 7-Nitroisochroman or related compounds often involves reactions of homophthalic anhydride and its derivatives . For instance, acetylation of 4-nitrohomophthalic anhydride gave 4-acetyl-7-nitroisochroman-1,3-dione, which was converted to 3-methyl-7-nitroisocoumarin .


Chemical Reactions Analysis

One key reaction involving 7-Nitroisochroman is its enolization and hydrolysis in aqueous sodium hydroxide, which produces a relatively stable lactone enolate . More research is needed to fully understand the range of chemical reactions that 7-Nitroisochroman can undergo.

Scientific Research Applications

  • Detection of Genotoxic Impurities in Medications : A study developed a method for quantifying a 7-nitroso impurity, related to 7-Nitroisochroman, in the anti-diabetic medication sitagliptin. This method is crucial for controlling the content of nitroso impurity in long-term treatments (Reddy Chittireddy et al., 2022).

  • Inhibition of Neuronal Nitric Oxide Synthase : 7-Nitroindazole, a derivative of 7-Nitroisochroman, inhibits neuronal nitric oxide synthase (nNOS) and has been studied for its role in preventing convulsions and neurotoxicity in models of diseases like Parkinson's (Matsumura et al., 2008).

  • Chemical Reactions in Aqueous Solutions : Research on the enolization and hydrolysis of 7-Nitroisochroman-3-one in aqueous sodium hydroxide solutions has been conducted, providing insights into the stability and reaction kinetics of this compound (Hawkinson et al., 1998).

  • Neuroprotective Effects in Ischemic Conditions : Studies have shown that inhibitors of neuronal nitric oxide synthase, like 7-Nitroindazole, can be neuroprotective against ischemic damage, suggesting their potential application in conditions like stroke and brain ischemia (Nanri et al., 1998).

  • Analysis in Spectroscopy : The spectroscopic properties of derivatives of 7-nitrobenz-2-oxa-1,3-diazol-4-yl, which is structurally related to 7-Nitroisochroman, have been investigated for applications in biological fields (Féry-Forgues et al., 1993).

  • Anxiolytic-like Properties : In pharmacological studies, 7-Nitroindazole has shown anxiolytic-like properties in exploratory models of anxiety, indicating its potential use in the development of anxiolytic drugs (Volke et al., 1997).

  • Inhibition of Brain Nitric Oxide Synthase : Another study investigated the enhancement of 7-nitro indazole-induced inhibition of brain nitric oxide synthase by norharmane, suggesting the role of this compound in modulating NOS activity in the brain (Connop et al., 1995).

properties

IUPAC Name

7-nitro-3,4-dihydro-1H-isochromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-10(12)9-2-1-7-3-4-13-6-8(7)5-9/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGESIJUSNLKASY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358533
Record name 7-Nitroisochroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Nitroisochroman

CAS RN

444588-03-8
Record name 7-Nitroisochroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-[2-(hydroxymethyl)-4-nitrophenyl]ethanol (Step 1, 1.65 g, 8.37 mmol), succinimide (829 mg, 8.37 mmol) and triphenylphosphine (2.46 g, 9.37 mmol) in dry THF at 0° C. under N2 is treated with diethyl azodicarboxylate (1.50 mL, 9.54 mmol) dropwise over 5 mins, and the resulting mixture is stirred at 0° C. for 4 hrs and then concentrated under reduced pressure. The residue is chromatographed on a Flash 40M silica gel (90 g, 32-63 μm) cartridge, eluting with EtOAc/heptane (10/90), and those fractions with an Rf=0.60 by TLC (EtOAc/hexane, 50/50) are pooled and concentrated to give 995 mg (66%) of the title compound as a white solid, mp 96-98° C.
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
829 mg
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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